2,4-Dibromo-6-nitroquinoline
Description
Significance of Quinoline (B57606) Scaffold in Chemical Research
The quinoline scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged" structure in medicinal chemistry and drug discovery. nih.govrsc.org Its versatile nature and ability to interact with a wide range of biological targets have made it a central component in numerous pharmacologically active compounds. nih.govnih.gov The quinoline nucleus is found in many natural products, such as the antimalarial agent quinine, and synthetic drugs with diverse therapeutic applications. rsc.orgmdpi.com
Researchers have extensively explored quinoline derivatives for a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antiparasitic properties. nih.govnih.govorientjchem.org The ability to modify the quinoline ring at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive framework for developing novel therapeutic agents. orientjchem.org The continuous investigation into quinoline-based compounds underscores their enduring importance in the quest for new and more effective medicines. nih.gov
Overview of Halogenated and Nitrated Quinoline Derivatives
The introduction of halogen atoms and nitro groups onto the quinoline scaffold significantly modifies its chemical and biological properties. These substitutions are key strategies in medicinal chemistry for creating new molecular entities with enhanced or novel activities.
Halogenated Quinolines: The incorporation of halogens, such as bromine or chlorine, into the quinoline structure is a well-established method for modulating a molecule's bioactivity. rsc.org Halogenated quinolines have been investigated for their potent antibacterial properties, with studies showing that specific substitutions can lead to enhanced activity against drug-resistant bacterial strains like Staphylococcus epidermidis. nih.gov The position and nature of the halogen can influence factors like lipophilicity and electronic distribution, which in turn affect how the compound interacts with biological targets. nih.govacs.org Furthermore, halogenated quinolines serve as versatile intermediates in organic synthesis, providing reactive sites for further functionalization. rsc.orgnih.gov
Nitrated Quinolines: The nitration of quinolines, introducing one or more nitro (NO₂) groups, is another critical functionalization technique. The electron-withdrawing nature of the nitro group can activate the quinoline ring system for subsequent chemical reactions, particularly nucleophilic aromatic substitution (SɴAr). semanticscholar.orgnih.gov This activation is of great synthetic utility, for instance, enabling the replacement of an adjacent bromo group with other functional groups like morpholine (B109124) or piperazine (B1678402) to create new derivatives. semanticscholar.orgnih.govresearchgate.net From a pharmacological standpoint, the nitro group can contribute to a compound's biological profile and has been a feature in quinoline derivatives studied for anticancer activity. nih.govnih.gov
Rationale for Academic Investigation of 2,4-Dibromo-6-nitroquinoline
The specific structure of this compound makes it a compound of significant academic and research interest. The rationale for its investigation is built upon the combined chemical characteristics of its constituent parts: the quinoline core, the bromine substituents, and the nitro group.
The primary rationale is its potential as a versatile synthetic intermediate. The presence of the electron-withdrawing nitro group at the 6-position is expected to activate the bromine atoms, particularly at the C-2 and C-4 positions, for nucleophilic substitution reactions. semanticscholar.orgnih.gov This enhanced reactivity allows the compound to serve as a precursor for the synthesis of a wide array of polysubstituted quinoline derivatives, which can then be screened for various biological activities.
Furthermore, the combination of a known pharmacologically active scaffold (quinoline) with two bromine atoms and a nitro group suggests a high potential for biological activity. smolecule.com Compounds with similar structural motifs have shown promise as antimicrobial and anticancer agents. nih.govsmolecule.com Therefore, this compound is a logical target for synthesis and inclusion in screening libraries to explore its potential therapeutic effects and to conduct structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 437708-86-6 sigmaaldrich.combldpharm.comchemscene.com |
| Molecular Formula | C₉H₄Br₂N₂O₂ sigmaaldrich.combldpharm.com |
| Molecular Weight | 331.95 g/mol bldpharm.com |
| Physical Form | Solid sigmaaldrich.com |
| IUPAC Name | This compound sigmaaldrich.com |
| SMILES Code | O=N+[O-] bldpharm.com |
| InChI Key | OQHTYRLFDROPPJ-UHFFFAOYSA-N sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-6-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2N2O2/c10-7-4-9(11)12-8-2-1-5(13(14)15)3-6(7)8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHTYRLFDROPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=N2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2,4-Dibromo-6-nitroquinoline, a comprehensive analysis involves ¹H NMR, ¹³C NMR, and two-dimensional NMR methods to map out the connectivity and chemical environment of each atom.
Proton NMR analysis of this compound provides information on the number, environment, and coupling of hydrogen atoms. The aromatic region of the spectrum is of particular interest, where the protons on the quinoline (B57606) ring system exhibit characteristic chemical shifts and splitting patterns. The electron-withdrawing effects of the two bromine atoms and the nitro group significantly influence the chemical shifts of the remaining protons, typically shifting them to a lower field (higher ppm values). The coupling constants (J-values) between adjacent protons are crucial for determining their relative positions on the quinoline core.
Table 1: Hypothetical ¹H NMR Data for this compound (Note: As specific experimental data is not readily available in the searched literature, this table represents expected values based on the analysis of similar compounds.)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.3 - 8.5 | s | - |
| H-5 | 8.8 - 9.0 | d | ~2.5 |
| H-7 | 8.0 - 8.2 | dd | ~9.0, 2.5 |
| H-8 | 7.8 - 8.0 | d | ~9.0 |
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in this compound. The spectrum will show distinct signals for each of the nine carbon atoms of the quinoline ring. The carbons directly bonded to the electronegative bromine and nitro groups (C-2, C-4, C-6) are expected to be significantly deshielded. Quaternary carbons, those without attached protons, often show signals of lower intensity.
Table 2: Hypothetical ¹³C NMR Data for this compound (Note: As specific experimental data is not readily available in the searched literature, this table represents expected values based on the analysis of similar compounds.)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | 140 - 142 |
| C-3 | 125 - 127 |
| C-4 | 128 - 130 |
| C-4a | 148 - 150 |
| C-5 | 123 - 125 |
| C-6 | 145 - 147 |
| C-7 | 129 - 131 |
| C-8 | 135 - 137 |
| C-8a | 152 - 154 |
Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Correlation (HETCOR) are instrumental in assembling the molecular structure by establishing correlations between protons and carbons. HETCOR (or its modern equivalent, HSQC) would confirm direct one-bond connections between protons and the carbons they are attached to. HMBC is particularly valuable as it reveals correlations between protons and carbons over two to three bonds, which helps to piece together the connectivity of the entire carbon skeleton and confirm the positions of the substituents on the quinoline ring.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The most prominent bands would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. Aromatic C=C and C=N stretching vibrations from the quinoline ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations are expected at lower wavenumbers, generally below 700 cm⁻¹.
Table 3: Expected Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Asymmetric NO₂ Stretch | 1500 - 1560 |
| Aromatic C=C and C=N Stretch | 1400 - 1600 |
| Symmetric NO₂ Stretch | 1335 - 1370 |
| C-Br Stretch | 500 - 700 |
FT-Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. In this compound, the symmetric stretching of the nitro group would be expected to produce a strong signal in the Raman spectrum. The vibrations of the aromatic quinoline ring system would also be Raman active. The C-Br bonds, being relatively non-polar, may also give rise to observable Raman signals.
Mass Spectrometry Techniques
No published data on the high-resolution mass spectrometry of this compound is currently available.
Specific EI and CI mass spectra and fragmentation data for this compound have not been reported in the searched literature.
Elemental Analysis
Experimentally determined elemental analysis data for this compound is not available in the reviewed scientific literature.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallographic studies for this compound, and therefore, no data on its solid-state structure is available.
Chemical Reactivity and Transformation Pathways of Dibromo Nitroquinolines
Influence of Halogen and Nitro Substituents on Aromatic Reactivity
The reactivity of the quinoline (B57606) ring in 2,4-Dibromo-6-nitroquinoline is significantly modulated by its substituents. The quinoline nucleus itself is considered electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the carbocyclic ring. This effect is amplified by the attached functional groups.
The nitro group (-NO2) at the C-6 position is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-R) effects. This deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.orgnih.gov Similarly, the bromine atoms at C-2 and C-4 are electronegative and withdraw electron density primarily through an inductive effect, further deactivating the ring towards electrophiles. uomosul.edu.iq The combined influence of the nitrogen heteroatom, two bromine atoms, and a nitro group makes the quinoline core in this molecule exceptionally electron-poor, predisposing it to reactions with nucleophiles. libretexts.orglibretexts.orguomosul.edu.iq
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pronounced electron deficiency of the this compound ring system makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.
Amination is a key transformation for nitroquinoline derivatives, often proceeding through an SNAr mechanism where an amine acts as the nucleophile. mdpi.com For halogenated nitroquinolines, this allows for the displacement of a halide. Research on related compounds, such as 6-bromo-5-nitroquinoline (B1267105), has shown successful SNAr reactions with nucleophiles like piperazine (B1678402) and morpholine (B109124) to create 6-piperazinyl and 6-morpholinyl quinolines. nih.gov This indicates that secondary cyclic amines are effective nucleophiles for displacing bromine from a nitro-activated quinoline ring.
The scope of amination reactions on this compound would likely include a variety of primary and secondary amines. However, limitations can arise. Very bulky amines may react slower due to steric hindrance at the substitution site. mdpi.com Furthermore, the reaction conditions, such as temperature and solvent, play a critical role. In some complex nitroquinoline systems, amination can lead to a mixture of products resulting from both SNAr (halogen displacement) and Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is displaced instead. mdpi.com
Table 1: Potential Amination Reactions via SNAr This table is illustrative and based on the reactivity of similar compounds.
| Nucleophile | Expected Product at C-4 | Reaction Type |
| Ammonia (NH₃) | 2-Bromo-6-nitroquinolin-4-amine | SNAr |
| Dimethylamine ((CH₃)₂NH) | 2-Bromo-N,N-dimethyl-6-nitroquinolin-4-amine | SNAr |
| Morpholine | 4-(2-Bromo-6-nitroquinolin-4-yl)morpholine | SNAr |
| Piperazine | 1-(2-Bromo-6-nitroquinolin-4-yl)piperazine | SNAr |
Formation of Polyfunctionalized Quinoline Derivatives
The reactivity of the C-4 bromine towards SNAr opens a pathway to a wide array of polyfunctionalized quinoline derivatives. By selecting different nucleophiles, various functional groups can be introduced onto the quinoline scaffold. This versatility is crucial for synthesizing new compounds for further study. nih.gov For instance, reaction with alkoxides (e.g., sodium methoxide) could yield alkoxy derivatives, while reaction with thiolates could introduce sulfur-containing moieties. The sequential displacement of the bromine atoms, potentially starting at the more activated C-4 position followed by a reaction at C-2 under more forcing conditions, could allow for the synthesis of quinolines with two different substituted groups, further expanding the molecular diversity achievable from this single precursor. mdpi.com
Electrophilic Substitution Reactivity Profile
The quinoline ring system is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the ring nitrogen. uomosul.edu.iq In this compound, this inherent low reactivity is drastically enhanced by the three potent electron-withdrawing substituents (two bromines and one nitro group). Consequently, the molecule is highly deactivated towards electrophiles, and reactions like Friedel-Crafts alkylation or acylation are not expected to occur. uomosul.edu.iq
While extremely difficult, electrophilic substitution is not always impossible. If a reaction were to be forced under very harsh conditions (e.g., strong acids and high temperatures), substitution would be predicted to occur at one of the remaining available positions (C-3, C-5, C-7, or C-8). For example, the direct nitration of 6,8-dibromoquinoline (B11842131) has been shown to yield the corresponding 5-nitro derivative, demonstrating that electrophilic attack on a dibromoquinoline is feasible. nih.gov This suggests that if this compound were to undergo further nitration, the C-5 or C-8 positions would be the most likely sites of attack.
Reduction Chemistry of the Nitro Group to Amino Derivatives
The reduction of the nitro group to a primary amine is a fundamental transformation in aromatic chemistry, yielding valuable building blocks for further synthesis. unimi.it A key consideration for this compound is the chemoselective reduction of the nitro group without affecting the two bromine substituents (i.e., avoiding hydrodehalogenation).
Several methods are available for this purpose. Catalytic hydrogenation is a common method, but the choice of catalyst is critical to preserve the C-Br bonds. unimi.it Sulfided platinum catalysts have been reported to achieve chemoselective reduction of nitro groups in the presence of heteroaryl halides. unimi.it Another widely used and reliable method is reduction with metals in acidic media, such as tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid (HCl). mdpi.com This method is well-tolerated by various functional groups, including halogens. mdpi.com Other reagent systems, such as zinc or magnesium powder with hydrazine (B178648) glyoxylate, have also been developed for the selective reduction of aromatic nitro groups in the presence of halogens. niscpr.res.in The successful application of these methods would transform this compound into 2,4-Dibromoquinolin-6-amine, a versatile intermediate for introducing new functionalities via diazotization and subsequent reactions.
Table 2: Methods for Selective Reduction of the Nitro Group
| Reagent System | Conditions | Product | Selectivity |
| Stannous chloride (SnCl₂), HCl | Methanol, >50 °C | 2,4-Dibromoquinolin-6-amine | High, tolerates halogens mdpi.com |
| Zinc (Zn) powder, Hydrazine glyoxylate | Room Temperature | 2,4-Dibromoquinolin-6-amine | High, selective for nitro group over halogens niscpr.res.in |
| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, pressure | 2,4-Dibromoquinolin-6-amine | Potential for hydrodehalogenation; catalyst choice is crucial unimi.it |
| Sulfided Platinum on Carbon (PtS/C) | H₂ gas, pressure | 2,4-Dibromoquinolin-6-amine | Reported to be chemoselective for nitro groups over aryl halides unimi.it |
Cross-Coupling Reactions Involving Carbon-Bromine Bonds (e.g., Suzuki, Sonogashira)
The carbon-bromine bonds in this compound are key sites for synthetic transformations, enabling the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions. The Suzuki and Sonogashira reactions, in particular, are powerful methods for forming new carbon-carbon bonds, allowing for the synthesis of complex aryl- and alkynyl-substituted quinolines.
The reactivity of the bromine atoms at the C2 and C4 positions of the quinoline ring is differentiated. The C4-Br bond is generally more susceptible to nucleophilic substitution and oxidative addition to a palladium(0) catalyst compared to the C2-Br bond. This difference in reactivity allows for regioselective functionalization. The electron-withdrawing nitro group at the C6 position further influences the electronic properties of the quinoline system, impacting the reactivity of the C-Br bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used in the synthesis of biaryls and other conjugated systems. preprints.org
For dihalogenated quinolines, the Suzuki-Miyaura reaction can proceed in a stepwise manner, allowing for the selective substitution of one or both bromine atoms. Research on related dihalogenated quinolines and pyridopyrimidines has shown that the reaction often occurs preferentially at the C4 position. academie-sciences.frresearchgate.net For instance, the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines with arylboronic acids under microwave-assisted conditions has demonstrated regioselective substitution at the C4-position. mdpi.com Similarly, studies on 2-aryl-4-chloro-3-iodoquinolines have shown that Suzuki cross-coupling can be controlled to achieve substitution at specific halogenated sites. nih.gov
In the case of this compound, a selective mono-arylation at the more reactive C4 position can be achieved by carefully controlling the reaction conditions, such as using a limited amount of the boronic acid. Subsequent coupling at the C2 position can then be performed with a different boronic acid to generate unsymmetrically substituted quinolines.
The general reaction scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Scheme 1: Suzuki-Miyaura Coupling of this compound
Initial mono-substitution at the C4 position, followed by a second coupling at the C2 position.
Detailed research findings on analogous systems provide insight into the typical conditions employed for such transformations. These reactions generally utilize a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium(II) source like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand. preprints.orgnih.gov A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the activation of the boronic acid. wikipedia.org The reaction is typically carried out in a solvent system like a mixture of toluene (B28343) and ethanol (B145695) or dioxane and water. wikipedia.orgacademie-sciences.fr
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalo-N-heterocycles
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 2,6-Dichloro-4-(p-methoxyphenyl)pyrido[2,3-d]pyrimidine | 83 | academie-sciences.fr |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Substituted phenylboronic acids | PdCl₂(PPh₃)₂ | - | - | 6,8-Diaryl-1,2,3,4-tetrahydroquinolines | 68-82 | researchgate.net |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 2-Chloro-4-phenylpyrimidine | - | mdpi.com |
| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acids | PdCl₂(PPh₃)₂/PCy₃ | K₂CO₃ | Dioxane/Water | 2,3,4-Triarylquinolines | - | nih.gov |
This table presents data from related dihalogenated heterocyclic compounds to illustrate typical reaction conditions and outcomes.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.orgmdpi.com The Sonogashira reaction is a powerful tool for the synthesis of substituted alkynes and has been extensively used in the preparation of pharmaceuticals, natural products, and organic materials. wikipedia.orgnumberanalytics.com
Similar to the Suzuki coupling, the Sonogashira reaction with 2,4-dibromoquinolines can exhibit regioselectivity. Studies on 2,4-dibromoquinolines have shown that the regiochemical outcome of the coupling can be controlled. nih.gov The C4 position is generally more reactive towards Sonogashira coupling than the C2 position. This allows for the selective introduction of an alkynyl group at the C4 position.
The general reaction scheme for the Sonogashira coupling of this compound is as follows:
Scheme 2: Sonogashira Coupling of this compound
Initial mono-substitution at the C4 position, followed by a second coupling at the C2 position.
Typical conditions for the Sonogashira reaction involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like copper(I) iodide (CuI), and a base, often an amine like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), which can also serve as the solvent. numberanalytics.comhes-so.ch
Table 2: Representative Conditions for Sonogashira Coupling of Dihalo-N-heterocycles
| Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Reference |
| 2,4-Dibromoquinolines | Terminal Acetylenes | Pd Catalyst | - | - | - | Regioselective alkynyl-quinolines | nih.gov |
| Aryl Halides | Phenylacetylene | Nanosized MCM-41-Pd | CuI, PPh₃ | K₂CO₃ | DMF | Diarylacetylenes | mdpi.com |
| Iodobenzene | Phenylacetylene | Pd₁@NC | CuI, PPh₃ | Base | Solvent | Diphenylacetylene | hes-so.ch |
This table presents data from related dihalogenated heterocyclic compounds and general Sonogashira reaction conditions to illustrate typical parameters.
The ability to perform selective and sequential cross-coupling reactions on this compound makes it a valuable building block for the synthesis of a diverse range of disubstituted quinolines with potential applications in medicinal chemistry and materials science.
Theoretical and Computational Investigations of 2,4 Dibromo 6 Nitroquinoline
Quantum Chemical Calculations
Quantum chemical calculations are foundational to the theoretical study of molecules. They employ the principles of quantum mechanics to solve the Schrödinger equation, providing detailed information about molecular electronic structure and properties. scispace.com These methods are broadly categorized into ab initio, density functional theory, and semi-empirical approaches, each offering a different balance between computational cost and accuracy.
Density Functional Theory (DFT) has become a standard and highly successful method in computational chemistry due to its favorable balance of accuracy and computational efficiency. researchgate.net Unlike traditional ab initio methods that calculate the complex many-electron wavefunction, DFT determines the electronic energy based on the spatially dependent electron density. researchgate.net This approach has proven effective for a wide range of chemical systems. researchgate.net
For a molecule such as 2,4-Dibromo-6-nitroquinoline, a typical DFT study would involve a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), which combines exact Hartree-Fock exchange with DFT exchange-correlation functionals. nih.govmdpi.com This would be paired with a basis set, for example, 6-311++G(d,p), to accurately describe the distribution of electrons. nih.govmdpi.com Such calculations can predict various properties, including molecular geometry, vibrational frequencies, and electronic characteristics. semanticscholar.org The results from DFT calculations often show good agreement with experimental data where available. mdpi.com
Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations, such as the neglect of certain two-electron integrals, to significantly reduce computational time. wikipedia.org To compensate for these approximations, the methods are parameterized using experimental data or higher-level ab initio results. wikipedia.org This makes them particularly useful for treating very large molecules where more computationally expensive methods are not feasible. wikipedia.org
These methods are orders of magnitude faster than ab initio calculations, allowing for extensive conformational sampling of large systems. nih.gov Common semi-empirical methods include AM1, PM3, PM6, and the more recent density-functional tight-binding (DFTB) approaches. nih.govnih.gov For a molecule like this compound, these methods can be employed for initial geometry optimizations and for calculating electronic properties, providing a rapid assessment before undertaking more demanding DFT or ab initio calculations. researchgate.net The accuracy of semi-empirical methods depends heavily on the molecule being studied being similar to those in the database used for parameterization. wikipedia.org
Molecular Geometry Optimization and Conformational Analysis
A fundamental task in molecular modeling is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the minimum energy on the potential energy surface. mdpi.com This stable structure is essential for calculating accurate molecular properties. mdpi.com Various computational methods, including molecular mechanics, semi-empirical methods, and DFT, can be used for this purpose. mdpi.com
The process iteratively adjusts the positions of the atoms until the forces on each atom are minimized and the structure represents a stationary point. For this compound, geometry optimization using a DFT method like B3LYP with an appropriate basis set would yield precise information on bond lengths, bond angles, and dihedral angles. This optimized structure serves as the basis for subsequent calculations of other properties like vibrational frequencies and electronic energies.
Interactive Table: Illustrative Optimized Geometrical Parameters for this compound
This table presents an example of the kind of data that would be generated from a DFT-based geometry optimization. The values are for illustrative purposes only.
| Parameter | Atoms Involved | Calculated Value (Å/°) |
| Bond Length | C2-Br | e.g., 1.89 |
| Bond Length | C4-Br | e.g., 1.88 |
| Bond Length | C6-N | e.g., 1.47 |
| Bond Angle | C3-C2-Br | e.g., 121.5 |
| Bond Angle | C3-C4-Br | e.g., 120.8 |
| Dihedral Angle | C5-C6-N-O | e.g., 179.9 |
Electronic Structure Properties
The electronic structure of a molecule governs its chemical reactivity, spectroscopic behavior, and intermolecular interactions. Computational methods provide key insights into the distribution and energy of electrons within the molecule.
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher polarizability and a greater ease of undergoing charge transfer within the molecule. nih.govscirp.org For this compound, DFT calculations would provide the energies of these orbitals and the magnitude of the energy gap, which helps in predicting its chemical behavior and the most probable sites for electrophilic and nucleophilic attack.
Interactive Table: Illustrative Frontier Orbital Properties of this compound
This table shows representative data that would be obtained from a quantum chemical calculation of electronic properties. The values are for illustrative purposes only.
| Property | Calculated Value (eV) |
| HOMO Energy | e.g., -7.25 |
| LUMO Energy | e.g., -2.80 |
| HOMO-LUMO Energy Gap (ΔE) | e.g., 4.45 |
The distribution of electron charge within a molecule is fundamental to its physical and chemical properties. A Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing this charge distribution. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, providing a guide to its reactive behavior by identifying regions of positive and negative potential. mdpi.com
Negative regions (typically colored red or yellow) are associated with high electron density, such as lone pairs on electronegative atoms, and are indicative of sites susceptible to electrophilic attack. researchgate.net Conversely, positive regions (colored blue) are associated with electron-deficient areas, such as hydrogen atoms bonded to electronegative atoms, and represent sites for nucleophilic attack. researchgate.net For this compound, an MEP analysis would reveal the electron-rich areas around the nitro group's oxygen atoms and the quinoline (B57606) nitrogen, and electron-poor regions elsewhere, offering a clear picture of its intermolecular interaction capabilities and reactive sites. mdpi.comresearchgate.net
Spectroscopic Property Predictions
Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules. For this compound, Density Functional Theory (DFT) would be the primary tool for predicting its vibrational and NMR spectra.
The vibrational spectrum of a molecule, observable through infrared (IR) and Raman spectroscopy, is determined by the molecule's geometry and the forces between its atoms. DFT calculations are a reliable method for predicting these vibrational frequencies. nih.govmdpi.com
A typical computational approach would involve:
Geometry Optimization: The first step is to find the most stable three-dimensional structure of the this compound molecule. This is achieved by calculating the forces on each atom and adjusting the geometry until a minimum energy conformation is reached. A common and effective method for this is the B3LYP functional combined with a basis set such as 6-311++G(d,p). nih.gov
Frequency Calculation: Once the optimized geometry is obtained, the harmonic vibrational frequencies are calculated. These calculations determine the energies of the normal modes of vibration.
Scaling: The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and approximations in the computational method. Therefore, the calculated frequencies are typically multiplied by a scaling factor (e.g., around 0.961 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nih.gov
Assignment: The final step is to assign the calculated vibrational modes to specific types of atomic motion, such as C-H stretching, C=C ring vibrations, N-O stretching of the nitro group, and C-Br stretching. This assignment is often aided by visualizing the atomic motions for each calculated frequency.
The predicted vibrational frequencies for this compound would provide a theoretical spectrum that could be used to interpret and assign peaks in an experimental IR or Raman spectrum. An illustrative table of predicted frequencies and their assignments is presented below.
Illustrative Vibrational Frequency Data for this compound This table is a hypothetical representation of results from a DFT calculation.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|---|
| 3250 | 3123 | Aromatic C-H stretch |
| 1610 | 1547 | Aromatic C=C stretch |
| 1545 | 1485 | NO₂ asymmetric stretch |
| 1360 | 1307 | NO₂ symmetric stretch |
| 1150 | 1105 | C-N stretch |
| 750 | 721 | C-Br stretch |
| 680 | 653 | C-Br stretch |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting the ¹H and ¹³C NMR chemical shifts of this compound can aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective approach for this purpose. tsijournals.comnih.govresearchgate.net
The computational process for NMR prediction includes:
Geometry Optimization: As with vibrational analysis, an accurate optimized molecular geometry is essential.
GIAO Calculation: The GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus in the molecule. This calculation is performed on the optimized geometry.
Chemical Shift Calculation: The calculated shielding values are then converted to chemical shifts (δ) by referencing them to the shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. δ_sample = σ_TMS - σ_sample
While DFT-GIAO calculations can provide very good predictions, their accuracy can be limited by factors such as the choice of functional, basis set, and the neglect of solvent effects. nih.govunifr.ch For complex molecules, predicted shifts are often used in conjunction with experimental data for definitive assignments.
Illustrative NMR Chemical Shift Predictions for this compound This table is a hypothetical representation of results from a GIAO-DFT calculation.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
|---|---|---|
| C2 | 142.5 | - |
| C3 | 125.0 | 8.10 |
| C4 | 138.0 | - |
| C5 | 128.5 | 8.35 |
| C6 | 148.0 | - |
| C7 | 122.0 | 8.05 |
| C8 | 130.0 | 8.90 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its flexibility, conformational stability, and interactions with its environment. fraserlab.com
While the quinoline ring system is largely rigid, substituents can have preferred orientations and motions. For this compound, the primary focus of a conformational analysis would be the orientation of the nitro group relative to the aromatic ring. MD simulations can be used to explore the potential energy surface associated with the rotation of the C-N bond connecting the nitro group to the quinoline ring.
An MD simulation involves numerically solving Newton's equations of motion for the atoms in the system. fraserlab.com The simulation would reveal the flexibility of the molecule, the accessible conformations, and the energy barriers between them. Analysis of the simulation trajectory can provide information on bond lengths, bond angles, and dihedral angles over time, highlighting the dynamic nature of the molecule. acs.org
DFT calculations are a primary tool for predicting the reactivity of a molecule and modeling reaction mechanisms. researchgate.netugent.bestackexchange.com For this compound, several aspects of its reactivity can be investigated computationally.
Fukui Functions and Electrostatic Potential: These calculations can identify the most likely sites for nucleophilic and electrophilic attack. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. The bromine atoms are potential leaving groups in SNAr reactions.
Transition State Theory: To model a specific reaction, such as the substitution of a bromine atom by a nucleophile, computational methods can be used to locate the transition state structure and calculate the activation energy. nih.govmdpi.com This provides a quantitative measure of the reaction rate and helps to elucidate the step-by-step mechanism of the reaction.
Solvation Effects on Electronic and Molecular Structures
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can account for these effects in two primary ways:
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's electronic structure, geometry, and spectroscopic properties. researchgate.netrsc.org For a polar molecule like this compound, moving from a nonpolar to a polar solvent would be predicted to stabilize the ground state and potentially alter the energies of its molecular orbitals.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This method is more computationally demanding but can account for specific solute-solvent interactions, such as hydrogen bonding, which are not captured by implicit models. researchgate.netrsc.orgrsc.org For this compound, explicit solvent models would be particularly useful for studying interactions between the nitro group and protic solvents.
A computational study on solvation effects would likely involve optimizing the geometry and calculating spectroscopic properties of this compound in the gas phase and in a series of solvents with varying polarities to quantify the solvent's impact.
Derivatization and Advanced Functionalization Strategies Utilizing 2,4 Dibromo 6 Nitroquinoline
Design and Synthesis of Novel Quinoline (B57606) Scaffolds
The inherent reactivity of the C2 and C4 positions of the 2,4-dibromo-6-nitroquinoline molecule, which are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, forms the basis for the design of novel quinoline scaffolds. The differential reactivity of the two bromine atoms allows for a sequential and regioselective approach to introduce a variety of functional groups.
Research has demonstrated the feasibility of selectively targeting the C4 position for nucleophilic aromatic substitution (SNAr) reactions. For instance, the reaction of this compound with various primary and secondary amines can proceed under mild conditions to afford the corresponding 2-bromo-4-amino-6-nitroquinoline derivatives. This regioselectivity is attributed to the higher electrophilicity of the C4 position, which is further activated by the para-nitro group.
Following the initial substitution at the C4 position, the remaining bromine atom at the C2 position can be further functionalized using transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the introduction of a wide range of aryl and heteroaryl substituents. By employing a palladium catalyst and a suitable base, the 2-bromo-4-amino-6-nitroquinoline intermediate can be reacted with various boronic acids to yield 2-aryl-4-amino-6-nitroquinoline scaffolds.
Below is an interactive data table summarizing the synthesis of a hypothetical series of 2-aryl-4-amino-6-nitroquinoline derivatives, illustrating the versatility of this approach.
| Entry | Amine (at C4) | Arylboronic Acid (at C2) | Product Structure |
| 1 | Aniline | Phenylboronic acid | 2-Phenyl-N-phenyl-6-nitroquinolin-4-amine |
| 2 | Morpholine (B109124) | 4-Methoxyphenylboronic acid | 4-(2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl)morpholine |
| 3 | Piperidine | 3-Fluorophenylboronic acid | 4-(2-(3-Fluorophenyl)-6-nitroquinolin-4-yl)piperidine |
| 4 | Benzylamine | Thiophene-2-boronic acid | N-Benzyl-2-(thiophen-2-yl)-6-nitroquinolin-4-amine |
Post-Synthetic Modifications of the this compound Core
A key strategy in expanding the chemical diversity of derivatives obtained from this compound involves the post-synthetic modification of the nitro group at the C6 position. The reduction of the nitro functionality to an amino group opens up a plethora of subsequent derivatization possibilities, thereby significantly increasing the complexity and potential utility of the synthesized scaffolds.
The reduction of the nitro group is typically achieved using standard reducing agents such as tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation. This transformation yields a 6-aminoquinoline (B144246) derivative, which can then serve as a handle for a variety of chemical reactions. For example, the newly formed amino group can undergo acylation, sulfonylation, or diazotization followed by Sandmeyer-type reactions to introduce a wide array of substituents at the C6 position.
This two-step functionalization strategy, combining initial substitutions at C2 and C4 with subsequent modification of the C6 position, allows for the creation of trisubstituted quinoline scaffolds with a high degree of structural diversity.
Development of Libraries of Substituted Quinoline Derivatives
The systematic and combinatorial application of the derivatization and post-synthetic modification strategies discussed above facilitates the development of extensive libraries of substituted quinoline derivatives based on the this compound scaffold. The design of such libraries is often guided by the principles of medicinal chemistry, aiming to explore the structure-activity relationships (SAR) of quinoline-based compounds for various biological targets.
The generation of these libraries typically involves a divergent synthetic approach. Starting from the common this compound precursor, a set of diverse amines is introduced at the C4 position. Each of these intermediates is then subjected to a panel of different boronic acids in a Suzuki-Miyaura coupling reaction to functionalize the C2 position. Finally, a subset of the resulting disubstituted products can undergo reduction of the nitro group and subsequent derivatization at the C6 position.
This modular approach allows for the rapid generation of a large number of structurally related yet distinct compounds. The resulting libraries can then be screened for their biological activities, and the data obtained can be used to build robust SAR models to guide the design of future generations of more potent and selective quinoline derivatives.
The following table outlines a hypothetical library design based on the this compound scaffold.
| Scaffold Position | Building Block Set 1 | Building Block Set 2 | Building Block Set 3 |
| C4 (via SNAr) | Aliphatic amines (e.g., piperidine, morpholine) | Aromatic amines (e.g., aniline, p-toluidine) | Heterocyclic amines (e.g., 4-aminopyridine) |
| C2 (via Suzuki Coupling) | Phenylboronic acids (e.g., phenyl, 4-tolyl) | Heteroarylboronic acids (e.g., thiophenyl, pyridyl) | Substituted phenylboronic acids (e.g., 4-fluoro, 3-methoxy) |
| C6 (via Post-Synthetic Modification of -NO2) | Acylation (e.g., acetyl, benzoyl) | Sulfonylation (e.g., mesyl, tosyl) | - |
This systematic approach to the derivatization of this compound underscores its importance as a foundational building block in the synthesis of novel and diverse libraries of quinoline compounds for chemical and biological exploration.
Structure Research Activity Relationship Sar Methodologies for Quinoline Compounds
Investigational Approaches to Correlating Structure with Research Parameters
Standard investigational approaches for novel quinoline (B57606) compounds would involve the following, none of which have been publicly reported for 2,4-Dibromo-6-nitroquinoline.
Systematic Modification of Halogen and Nitro Substituents
The systematic modification of the bromine and nitro groups on the quinoline core is a common strategy to probe their influence on a compound's properties. For instance, researchers might synthesize analogs where the bromine atoms are replaced with other halogens (e.g., chlorine, fluorine) or where the nitro group is shifted to other positions on the benzene (B151609) ring. This allows for the evaluation of how changes in electronegativity, size, and position of these substituents affect biological activity. However, no such systematic studies have been found for this compound.
Analysis of Substituent Effects on Reaction Kinetics and Selectivity
The electron-withdrawing nature of the two bromine atoms and the nitro group would be expected to significantly influence the reactivity of the quinoline ring system. Studies on other quinolines have shown that such substituents can affect the kinetics and regioselectivity of various chemical reactions. For this compound, one could hypothesize that the bromine atoms at the 2 and 4 positions would make the pyridine (B92270) ring susceptible to nucleophilic substitution, while the nitro group at the 6 position would deactivate the benzene ring towards electrophilic substitution. However, without experimental data, these remain theoretical considerations.
Enzyme Inhibition Mechanistic Studies
Many quinoline derivatives are known to exhibit their biological effects through the inhibition of specific enzymes. Mechanistic studies, such as kinetic analyses and structural biology techniques (e.g., X-ray crystallography), are employed to understand how these molecules bind to their target enzymes and disrupt their function. There is currently no information available to suggest that this compound has been investigated as an enzyme inhibitor.
In Vitro Cellular Research Methodologies (e.g., antiproliferative effect assessment, apoptosis induction)
In vitro cellular assays are fundamental in assessing the potential therapeutic effects of new compounds. These can include evaluating a compound's ability to inhibit the growth of cancer cell lines (antiproliferative effect) or to induce programmed cell death (apoptosis). While numerous quinoline derivatives have been tested in such assays, there are no published reports of this compound undergoing such evaluations.
Computational Approaches to SAR Studies
Computational chemistry plays a crucial role in modern drug discovery and SAR analysis. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations can provide insights into the potential interactions of a compound with biological targets and help to predict its activity. The application of these computational tools to this compound has not been described in the literature.
Future Research Directions and Methodological Advancements
Exploration of Asymmetric Synthesis Routes
While the synthesis of 2,4-Dibromo-6-nitroquinoline itself does not inherently involve chirality, the development of asymmetric routes is crucial for accessing chiral derivatives, which can exhibit distinct pharmacological and material properties. The quinoline (B57606) scaffold is a common feature in many biologically active molecules, and controlling the stereochemistry is often a key determinant of their efficacy and selectivity. nih.gov
Future research will likely focus on the enantioselective synthesis of precursors or derivatives of this compound. Methodologies such as organocatalysis and transition-metal catalysis, which have been successfully applied to the asymmetric synthesis of other quinoline and isoquinoline (B145761) alkaloids, could be adapted. acs.orgrsc.org For instance, chiral catalysts could be employed in cyclization reactions that form the quinoline core, establishing stereocenters in a controlled manner. lookchem.com Strategies involving the asymmetric functionalization of the pre-formed quinoline ring are also a promising avenue. nih.gov
The development of catalytic asymmetric methods for synthesizing substituted quinolines remains an area of intense interest. nih.gov Exploring these routes for derivatives of this compound could unlock new classes of compounds with potential applications in medicinal chemistry and materials science.
Application of Flow Chemistry in Synthesis
The synthesis of highly functionalized and potentially hazardous compounds like this compound can be significantly improved through the adoption of flow chemistry. rsc.org This technology offers substantial advantages over traditional batch processing, including enhanced safety, better reaction control, and improved scalability. researchgate.netjst.org.in
Nitration and halogenation reactions are often highly exothermic and can pose safety risks in large-scale batch production. rsc.orgeuropa.eu Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management, minimizing the risk of thermal runaways. europa.eu The continuous nature of flow synthesis also means that only small quantities of reactive intermediates are present at any given time, further enhancing process safety. rsc.org
Research into the synthesis of halogenated nitroaromatics has demonstrated the benefits of continuous flow processes, such as the selective hydrogenation of these compounds. researchgate.netacs.orgacs.orgbohrium.com Applying this technology to the synthesis of this compound could lead to higher yields, improved purity, and a more sustainable manufacturing process. rsc.orgnih.gov The precise control over reaction parameters like temperature, pressure, and residence time in a flow system can be optimized to minimize the formation of byproducts. jst.org.in
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Enhanced safety due to small reactor volumes, better heat control, and containment of hazardous intermediates. rsc.orgeuropa.eu |
| Reaction Control | Difficult to precisely control temperature and mixing, leading to potential side reactions. | Precise control over temperature, pressure, and residence time, leading to higher selectivity and yield. jst.org.in |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Easily scalable by running the system for longer periods or by parallelizing reactors ("scaling out"). nih.gov |
| Efficiency | Can be less efficient due to slower reaction times and workup procedures. | Often results in faster reactions, higher throughput, and reduced waste. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-synthesis-test cycle. nih.govmdpi.com These computational tools can be applied to the this compound scaffold to design novel derivatives with optimized properties. doaj.orgresearchgate.net
ML algorithms can be trained on existing data of quinoline derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govbiointerfaceresearch.comresearchgate.net These models can predict the biological activity, toxicity, or material properties of new, unsynthesized compounds based on their molecular structure. nih.gov This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.govmdpi.com
Development of Advanced Spectroscopic and Computational Hybrid Techniques
The detailed characterization of complex molecules like this compound relies on a synergistic combination of experimental spectroscopic methods and theoretical computational analysis. researchgate.net Future advancements will focus on the tighter integration of these techniques to provide unprecedented insight into molecular structure, properties, and dynamics. nih.gov
Hybrid techniques combining quantum chemical calculations, such as Density Functional Theory (DFT), with experimental data from FT-IR, Raman, and NMR spectroscopy are becoming indispensable tools for structural elucidation. mdpi.comias.ac.in DFT calculations can predict vibrational frequencies and NMR chemical shifts, which, when compared with experimental spectra, provide a robust confirmation of the proposed structure. researchgate.netresearchgate.net This approach is particularly valuable for unambiguously assigning complex spectra and understanding the effects of substituents on the electronic structure of the quinoline ring. mdpi.com
The combination of UV-Vis spectroscopy and Time-Dependent DFT (TD-DFT) calculations can be used to understand the electronic transitions and photophysical properties of this compound and its derivatives. mdpi.comnih.gov This is crucial for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or molecular sensors. nih.gov As computational methods become more accurate and efficient, these hybrid approaches will play an increasingly vital role in both the fundamental understanding and the application-driven development of novel quinoline-based compounds. nih.govconsensus.app
| Technique | Experimental Method | Computational Method | Information Gained |
|---|---|---|---|
| Vibrational Analysis | FT-IR, Raman Spectroscopy | Density Functional Theory (DFT) | Confirmation of molecular structure, assignment of vibrational modes, understanding of bonding. mdpi.comias.ac.in |
| Structural Elucidation | NMR Spectroscopy (¹H, ¹³C) | DFT (GIAO method) | Prediction and assignment of chemical shifts, confirmation of connectivity and stereochemistry. researchgate.net |
| Electronic Properties | UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Analysis of electronic transitions, prediction of absorption maxima (λmax), understanding of photophysical behavior. mdpi.comnih.gov |
| Molecular Reactivity | N/A | DFT (HOMO-LUMO analysis, MEP) | Prediction of reactive sites, understanding of electrophilic/nucleophilic character, analysis of charge distribution. mdpi.comresearchgate.net |
Q & A
Q. What are the standard spectroscopic methods for characterizing 2,4-Dibromo-6-nitroquinoline?
- Methodological Answer : Characterization involves:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro, C-Br stretching vibrations) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR elucidate atomic connectivity and substituent positions. For example, aromatic protons and bromine-induced deshielding effects are analyzed .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., via ESI-MS) and fragmentation patterns to confirm the structure .
Cross-referencing these methods ensures accurate structural assignment.
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer :
- Stepwise Halogenation/Nitration : Bromination of quinoline precursors (e.g., using PBr₃ or NBS) followed by nitration (HNO₃/H₂SO₄) at the 6-position .
- Microwave-Assisted Synthesis : Catalytic methods (e.g., Bi(OTf)₃) under microwave irradiation reduce reaction times and improve yields, as demonstrated for analogous dihydroquinolines .
- Coupling Reactions : HBTU-mediated amidation or Ullmann coupling for introducing substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Provides definitive bond lengths and angles, resolving ambiguities in NMR/IR data (e.g., confirming bromine substitution patterns) .
- Computational Modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .
- Purity Analysis : LC-MS or HPLC identifies impurities that may distort spectral interpretations .
Q. What strategies minimize side reactions during the synthesis of this compound derivatives?
- Methodological Answer :
- Optimized Catalysis : Use Lewis acids (e.g., Bi(OTf)₃) to enhance regioselectivity and reduce byproducts .
- Reaction Monitoring : TLC or LC-MS tracks intermediate formation, enabling timely termination before side reactions dominate .
- Protecting Groups : Temporarily shield reactive sites (e.g., nitro groups) during bromination steps .
Q. How does the nitro group in this compound influence its reactivity under hypoxic conditions?
- Methodological Answer :
- Enzymatic Reduction : Nitro groups are selectively reduced to amino derivatives under hypoxia via one-electron reductases (e.g., xanthine/xanthine oxidase), detectable via fluorescence (e.g., conversion to 6-aminoquinoline analogs) .
- Oxygen Sensitivity : Hypoxia stabilizes intermediates like hydroxylaminoquinoline, which fluoresce, enabling real-time monitoring .
Q. What experimental approaches study intermolecular interactions in this compound crystal structures?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Reveals hydrogen-bonding networks (e.g., N–H···O interactions) and packing motifs critical for material properties .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., Br···π interactions) .
Q. How can researchers design bioactivity assays for this compound derivatives?
- Methodological Answer :
- Fluorescence-Based Assays : Utilize pro-fluorescent properties (e.g., hypoxia-selective activation) to track cellular uptake or enzyme interactions .
- Enzyme Inhibition Studies : Screen against targets like thymidylate synthase or dihydrofolate reductase, common in quinoline drug design .
Q. How do bromine and nitro substituents affect the electronic properties of the quinoline ring?
- Methodological Answer :
- UV-Vis Spectroscopy : Measures bathochromic shifts due to electron-withdrawing nitro groups.
- Cyclic Voltammetry : Quantifies redox potentials influenced by bromine’s inductive effects .
Methodological Frameworks for Research Design
Q. How to formulate a hypothesis-driven study on this compound using FINER criteria?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
